Arg-Gly

Beschreibung

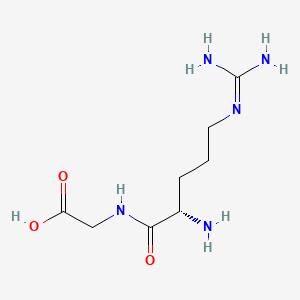

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUXCWCKKCZEAW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178885 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-67-9 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Arg-Gly-Asp (RGD) Motif: A Technical Guide to its Core Biological Functions and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) sequence is a tripeptide motif that serves as the principal recognition site for a large family of cell surface receptors known as integrins.[1][2][3] While the user's query specified the Arg-Gly dipeptide, the core biological significance in cell signaling and adhesion overwhelmingly resides in the RGD tripeptide. This motif is prominently displayed in a variety of extracellular matrix (ECM) proteins, including fibronectin, vitronectin, fibrinogen, and laminin.[4] The interaction between the RGD motif and integrins is a fundamental process that governs cell-matrix and cell-cell interactions, thereby playing a pivotal role in a multitude of physiological and pathological processes such as cell adhesion, migration, proliferation, differentiation, apoptosis, wound healing, angiogenesis, and tumor metastasis.[3][4]

Integrins are heterodimeric transmembrane proteins composed of α and β subunits.[3] Among the 24 known human integrin subtypes, at least eight recognize the RGD motif, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[3] The specificity and affinity of this interaction are dictated by the conformation of the RGD motif, which is influenced by the flanking amino acid sequences and whether the peptide is in a linear or cyclic form.[3] Cyclic RGD peptides, due to their conformational rigidity, often exhibit significantly higher binding affinity and stability compared to their linear counterparts.[1][5] This guide provides a comprehensive overview of the biological functions of the RGD motif, the signaling pathways it initiates, its therapeutic applications, quantitative binding data, and detailed experimental protocols for its study.

RGD-Integrin Signaling Pathway

The binding of an RGD-containing ligand to an integrin receptor initiates a cascade of intracellular signaling events, collectively known as outside-in signaling. This process is crucial for translating extracellular cues into cellular responses. A key event following RGD-integrin engagement is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the site of adhesion.

Upon ligand binding, integrins cluster on the cell membrane, leading to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src kinase. The subsequent recruitment of Src to the focal adhesion complex results in the full activation of FAK through phosphorylation of additional tyrosine residues (Y576/577).[6] Activated FAK and Src then phosphorylate a host of downstream effector proteins, including paxillin (B1203293) and p130Cas. These phosphorylation events trigger a signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton, promoting cell spreading, migration, and survival.[6]

Therapeutic Applications

The pivotal role of RGD-integrin interactions in various pathological processes has made them an attractive target for therapeutic intervention. The overexpression of certain integrins, such as αvβ3, on tumor cells and angiogenic endothelial cells has been a major focus of cancer therapy research.

-

Cancer Therapy: RGD-based peptides and peptidomimetics are being developed as antagonists to block integrin function, thereby inhibiting tumor growth, angiogenesis, and metastasis.[4] These molecules can also be conjugated to cytotoxic drugs, nanoparticles, or imaging agents to facilitate targeted delivery to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity.[4]

-

Tissue Engineering: The RGD motif is widely incorporated into biomaterials and scaffolds to promote cell adhesion, proliferation, and differentiation.[7] This strategy is employed to enhance the integration of implants, accelerate wound healing, and support the regeneration of various tissues, including bone and cartilage.[7]

-

Anti-thrombotic Agents: The integrin αIIbβ3 is a key receptor in platelet aggregation. RGD-containing peptides can act as antagonists to this receptor, thereby preventing thrombus formation. This has led to the development of anti-platelet drugs for the treatment of cardiovascular diseases.

Quantitative Data: RGD-Integrin Binding Affinities

The binding affinity of RGD peptides to different integrin subtypes is a critical determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value indicates a higher binding affinity. The following table summarizes representative binding affinities for various linear and cyclic RGD peptides.

| Peptide | Integrin Subtype | IC50 (nM) | Kd (µM) | Reference(s) |

| GRGDS (linear) | αvβ3 | - | 75 ± 28 | [8][9] |

| GRGDS (linear) | αIIbβ3 | 1700 | - | [3] |

| RGD (linear) | αvβ3 | 89 | - | [2] |

| RGD (linear) | α5β1 | 335 | - | [2] |

| RGD (linear) | αvβ5 | 440 | - | [2] |

| cyclo(RGDfV) (cyclic) | αvβ3 | 44 | - | [10] |

| Cilengitide (cyclic) | αvβ3 | - | - | [1] |

| HYNIC-tetramer (cyclic) | αvβ3 | 7 ± 2 | - | [11] |

| HYNIC-monomer (cyclic) | αvβ3 | 358 ± 8 | - | [11] |

| CT3HPQcT3RGDcT3 (bicyclic) | αvβ3 | 30 - 42 | - | [12] |

| CT3RGDcT3AYaCT3 (bicyclic) | α5β1 | 90 - 173 | - | [12] |

Note: IC50 and Kd values can vary significantly depending on the specific assay conditions, cell lines, and radioligands used.[3][11]

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between RGD peptides and integrins. The solid-phase competitive binding assay is a robust and widely used method to determine the binding affinity of RGD peptides.

Solid-Phase Competitive Integrin Binding Assay

This assay measures the ability of a test RGD peptide to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinylated RGD peptide (or other labeled ligand)

-

Unlabeled test RGD peptides

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA or I-Block in TBS-T)

-

Assay buffer (e.g., TBS-T with 1 mM MnCl2)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Microplate reader

Methodology:

-

Plate Coating: Coat the wells of a 96-well microplate with a solution of the purified integrin (e.g., 0.5 µg/mL in coating buffer) and incubate overnight at 4°C.[3][13]

-

Blocking: Wash the plate with an appropriate buffer (e.g., Tris-buffered saline with Tween 20) and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[3]

-

Competitive Binding: Prepare serial dilutions of the unlabeled test RGD peptide. Add the test peptide dilutions to the wells along with a constant concentration of a biotinylated RGD peptide.[3]

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to occur.

-

Detection:

-

Wash the wells to remove unbound peptides.[3]

-

Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.[3]

-

Wash the wells again and add a suitable substrate for HRP (e.g., TMB).[3]

-

Stop the reaction with a stop solution and measure the absorbance using a microplate reader at the appropriate wavelength.[3]

-

-

Data Analysis: The measured absorbance is inversely proportional to the binding affinity of the test peptide. The IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled peptide's binding, can be determined by fitting the data to a sigmoidal dose-response curve.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. pubs.acs.org [pubs.acs.org]

The Arg-Gly Sequence in Protein Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Arginine-Glycine (Arg-Gly) sequence, while seemingly simple, constitutes a cornerstone of two profoundly significant and distinct molecular recognition motifs in protein biology. This technical guide provides an in-depth exploration of these motifs: the this compound-Asp (RGD) tripeptide, central to cell-matrix adhesion, and the repetitive this compound/Arg-Gly-Gly (RG/RGG) motifs, critical for RNA binding and processing. Understanding the nuanced roles of these sequences is paramount for advancements in cancer therapy, regenerative medicine, and the study of neurodegenerative diseases. This document details the functional roles, quantitative interaction data, signaling pathways, and key experimental methodologies pertinent to each motif, serving as a comprehensive resource for professionals in the field.

Part 1: The this compound-Asp (RGD) Motif: Master Regulator of Cell Adhesion

The RGD tripeptide is the most common and well-characterized peptide motif responsible for mediating the attachment of cells to the extracellular matrix (ECM).[1] First identified in fibronectin, this sequence is now known to be present in a multitude of ECM proteins, including vitronectin, fibrinogen, and laminin.[1][2] The cellular receptors for the RGD motif are a large family of transmembrane heterodimeric glycoproteins known as integrins.[1][3] The interaction between the RGD motif and integrins is a fundamental process that governs cell adhesion, migration, proliferation, differentiation, and survival.[3][4]

Molecular Function and Specificity

The binding of RGD-containing proteins to integrins triggers bidirectional signaling across the cell membrane, known as "outside-in" and "inside-out" signaling.[2][5] This communication is vital for cells to sense and respond to their microenvironment. There are at least eight different integrin subtypes that recognize the RGD motif, including αvβ3, αvβ5, α5β1, and αIIbβ3.[4] The specificity of this interaction is not solely dependent on the RGD sequence itself but is significantly influenced by the flanking amino acid residues and the conformational presentation of the motif.[2] For instance, cyclization of RGD peptides can dramatically increase both binding affinity and selectivity for specific integrin subtypes by constraining the peptide into a bioactive conformation.[6] This principle is a cornerstone for the design of targeted therapeutics.

Quantitative Data: RGD-Integrin Binding Affinities

The affinity of RGD peptides for various integrin subtypes is a critical parameter in research and drug development. It is commonly quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

Table 1: Binding Affinities (IC₅₀, nM) of Linear vs. Cyclic RGD Peptides for Key Integrin Subtypes

| Peptide | Sequence | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Integrin αIIbβ3 | Reference |

|---|---|---|---|---|---|---|

| Linear Peptides | ||||||

| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | 2000 | >10000 | 100 | 120 | [6] |

| GRGDS | Gly-Arg-Gly-Asp-Ser | 3200 | - | 200 | 200 | [6] |

| Cyclic Peptides | ||||||

| Cilengitide | cyclo(RGDfV) | 0.5 - 5.8 | 6.9 - 85 | >1000 | 69 - 1000 | [6][7] |

| c(RGDyK) | cyclo(this compound-Asp-D-Tyr-Lys) | 10.3 | - | - | - |[8] |

Table 2: Dissociation Constants (Kd) for RGD Peptide-Integrin Interactions

| Peptide/Ligand | Integrin Subtype | Method | Kd Value | Reference |

|---|---|---|---|---|

| RWrNM (Linear) | αvβ3 | MicroScale Thermophoresis | 8.61 ± 1.35 nM | [8] |

| c(RGDyK) (Cyclic) | αvβ3 | MicroScale Thermophoresis | 10.3 ± 1.14 nM | [8] |

| RGD "knottin" peptide | αvβ3 | Surface Plasmon-enhanced Fluorescence Spectroscopy | 0.6 nM | [9] |

| RGD "knottin" peptide | α5β1 | Surface Plasmon-enhanced Fluorescence Spectroscopy | 9.0 nM | [9] |

| RGD-coated surface | Cellular Integrins | Computer-Controlled Micropipette | 74 ± 28 µM (3D Kd) |[10] |

Note: Binding affinity values can vary depending on the specific experimental conditions and assay formats used.

RGD-Integrin Signaling Pathways

Upon binding of an RGD ligand to an integrin, the integrins cluster on the cell surface, leading to the formation of focal adhesions. This clustering initiates a cascade of intracellular signaling events, primarily through "outside-in" signaling.[11] Key events include the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. These kinases, in turn, phosphorylate a host of downstream targets, activating pathways such as the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.[2]

Experimental Protocols

This assay measures the ability of cells to adhere to a surface coated with an RGD-containing peptide.

Materials:

-

GRGDNP peptide or other RGD peptide of interest.[11]

-

Sterile 96-well tissue culture plates.

-

Sterile Phosphate (B84403) Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺.

-

Serum-free cell culture medium.

-

Cell line of interest (e.g., HeLa, NIH3T3).

-

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Staining solution: 0.1% Crystal Violet in 20% ethanol.

-

Extraction solution: 1% SDS in water.

-

Microplate reader.

Procedure:

-

Plate Coating: a. Prepare a working solution of the RGD peptide (e.g., 1-10 µg/mL) in sterile PBS.[11] b. Add 50-100 µL of the peptide solution to each well of a 96-well plate. Include negative control wells with PBS or a control peptide (e.g., RGE). c. Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.[11] d. Aspirate the peptide solution and gently wash the wells twice with sterile PBS.[11]

-

Blocking: a. Add 200 µL of 1% BSA solution to each well to block non-specific binding sites. b. Incubate for 30-60 minutes at room temperature. c. Aspirate the blocking solution and wash twice with sterile PBS.

-

Cell Seeding: a. Harvest cells and resuspend them in serum-free medium to a concentration of 2-5 x 10⁵ cells/mL. The medium should contain divalent cations (Ca²⁺, Mg²⁺) as they are required for integrin function.[12] b. Add 100 µL of the cell suspension to each well (2-5 x 10⁴ cells/well). c. Incubate for a defined period (e.g., 30-90 minutes) at 37°C in a CO₂ incubator.[11]

-

Washing and Staining: a. Gently wash the wells 2-3 times with PBS (containing Ca²⁺/Mg²⁺) to remove non-adherent cells. b. Fix the adherent cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.[11] c. Aspirate the PFA and wash the wells twice with water. d. Add 100 µL of 0.1% crystal violet solution and incubate for 20 minutes.[11] e. Remove the stain and wash the wells extensively with water until the runoff is clear. Air dry the plate completely.

-

Quantification: a. Add 100 µL of 1% SDS solution to each well to solubilize the stain. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

SPR is a label-free technique used to measure the kinetics (association rate, kₐ; dissociation rate, kₑ; and dissociation constant, Kd) of biomolecular interactions in real-time.[13]

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified, soluble integrin protein (analyte).

-

RGD peptide with an appropriate functional group for immobilization (ligand).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

-

Running buffer (e.g., HBS-P+ buffer, often containing Ca²⁺/Mg²⁺).

-

Regeneration solution (e.g., low pH glycine (B1666218) or EDTA).

Procedure:

-

Sensor Chip Preparation: a. Equilibrate a new sensor chip with running buffer. b. Activate the surface of the experimental flow cell using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. The reference flow cell is typically left untreated or blocked.

-

Ligand Immobilization: a. Prepare the RGD peptide in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 10-50 µg/mL. b. Inject the peptide solution over the activated surface until the desired immobilization level (e.g., 500-1500 Resonance Units, RU) is achieved. c. Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) for 7 minutes to deactivate any remaining active esters.

-

Analyte Binding Measurement: a. Prepare a series of dilutions of the purified integrin protein in running buffer (e.g., ranging from low nM to high µM concentrations). b. Inject the lowest concentration of integrin over both the experimental and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds). c. Switch to running buffer flow and monitor the dissociation phase for a set time (e.g., 300-600 seconds). d. Repeat the injection cycle for each concentration in the series, from lowest to highest.

-

Surface Regeneration: a. After each binding cycle, inject the regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0 or 5 mM EDTA) to remove all bound analyte and prepare the surface for the next injection.[13] Test different regeneration conditions to find one that removes the analyte completely without damaging the immobilized ligand.

-

Data Analysis: a. The SPR instrument software will generate sensorgrams (RU vs. time). b. Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding. c. Perform a global fit of the concentration series data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kₐ, kₑ, and the Kd (kₑ/kₐ).

Part 2: The this compound/Arg-Gly-Gly (RG/RGG) Motif: A Hub for RNA Interaction

Distinct from the RGD motif, RG/RGG motifs are characterized by repeating di- or tripeptides of Arginine and Glycine.[14] These motifs are frequently found in intrinsically disordered regions of proteins, particularly in RNA-binding proteins (RBPs).[15] RG/RGG domains are the second most common RNA-binding domain in the human genome and are crucial for various aspects of RNA metabolism, including splicing, mRNA transport, and translation.[1][16] Notable proteins rich in RG/RGG motifs include Fused in Sarcoma (FUS), Fragile X Mental Retardation Protein (FMRP), and hnRNP U.[1][16][17]

Molecular Function and Interactions

The primary function of RG/RGG motifs is to mediate interactions with nucleic acids and other proteins.[18]

-

Protein-RNA Interactions: The positively charged guanidinium (B1211019) group of arginine interacts with the negatively charged phosphate backbone of RNA through electrostatic interactions.[19] Arginine can also form hydrogen bonds and engage in π-stacking interactions with RNA bases, providing a degree of specificity.[15] While a single RG/RGG repeat often binds RNA weakly, the presence of multiple repeats leads to high-avidity binding through multivalent interactions.[15] These domains often show a preference for G-quadruplex structures in RNA.[20]

-

Protein-Protein Interactions: RG/RGG domains can serve as interaction modules for other proteins, often recruiting other RBPs to form larger ribonucleoprotein (RNP) complexes.[21]

-

Liquid-Liquid Phase Separation (LLPS): The multivalent, weak interactions mediated by RG/RGG domains can drive the phase separation of RBPs, leading to the formation of membraneless organelles like stress granules and P-bodies, which are critical hubs for RNA regulation.[15]

Post-Translational Modification: Arginine Methylation

A key regulatory mechanism for RG/RGG motif function is the post-translational methylation of arginine residues, catalyzed by Protein Arginine Methyltransferases (PRMTs).[22] Arginine can be monomethylated (MMA), asymmetrically dimethylated (aDMA), or symmetrically dimethylated (sDMA). This modification can profoundly alter the protein's interactions:

-

Modulating Protein-RNA Binding: Methylation can either increase or decrease RNA binding affinity, depending on the specific protein and RNA context.[21]

-

Regulating Protein-Protein Interactions: Methylation can create or block docking sites for other proteins. For example, methylated arginines are often recognized by Tudor domain-containing proteins, recruiting them to RNP complexes.[22] Conversely, methylation can abolish interactions, such as between Sbp1 and Pab1, to regulate translation.[19]

Quantitative Data: RG/RGG-RNA Binding Affinities

The binding affinities of RG/RGG domains for RNA are often measured using techniques like Electrophoretic Mobility Shift Assays (EMSA) or Isothermal Titration Calorimetry (ITC).

Table 3: Dissociation Constants (Kd) for RGG Domain-RNA Interactions

| Protein Domain | RNA Ligand | Method | Kd Value (µM) | Reference |

|---|---|---|---|---|

| FUS | ||||

| Full-Length FUS | DNMT RNA | EMSA | 0.7 | [23] |

| FUS RGG1 | DNMT RNA | EMSA | 3.0 | [23] |

| FUS RGG2 | DNMT RNA | EMSA | 61 | [23] |

| FUS RGG3 | DNMT RNA | EMSA | 9.0 | [23] |

| RRM-RGG2 | DNMT RNA | EMSA | 2.5 | [23] |

| FMRP | ||||

| FMRP RGG Box | sc1 G-quadruplex RNA | Filter Binding | ~0.05 (nanomolar) | [24][25] |

| hnRNP U | ||||

| Full RBD | Syncrip RNA | Fluorescence Anisotropy | ~0.1 | [26][27] |

| Minimal RGG Motif | Syncrip G-quadruplex | Fluorescence Anisotropy | ~1.0 |[27] |

Experimental Protocols

EMSA (or gel shift assay) is a common technique to study protein-RNA interactions in vitro. It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.

Materials:

-

Purified recombinant protein containing an RG/RGG domain.

-

In vitro transcribed or synthetically produced RNA probe, labeled with a radioactive (³²P) or fluorescent tag.

-

Nuclease-free water and tubes.

-

Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

-

Loading dye (e.g., 50% glycerol, 0.1% bromophenol blue).

-

Non-denaturing polyacrylamide gel (e.g., 6% TBE gel).

-

TBE buffer (Tris-borate-EDTA).

-

Gel imaging system (Phosphorimager for ³²P or fluorescence scanner).

Procedure:

-

RNA Probe Preparation: a. Label the RNA probe of interest at the 5' end using T4 Polynucleotide Kinase and [γ-³²P]ATP, or at the 3' end with a fluorescent dye. b. Purify the labeled probe to remove unincorporated label. c. Refold the RNA by heating to 90°C for 2 minutes, followed by slow cooling to room temperature to allow proper secondary structure formation.

-

Binding Reactions: a. Prepare a series of binding reactions in separate tubes. Each reaction (20 µL final volume) should contain:

- Constant, low concentration of labeled RNA probe (e.g., 1 nM).

- Increasing concentrations of the purified RG/RGG protein.

- Binding buffer. b. Include a control reaction with no protein (free probe). c. For competition assays, add a molar excess of unlabeled specific or non-specific competitor RNA before adding the protein. d. Incubate the reactions at room temperature (or 4°C) for 20-30 minutes to allow binding to reach equilibrium.

-

Electrophoresis: a. While reactions are incubating, pre-run the non-denaturing polyacrylamide gel in 0.5x TBE buffer at 4°C to equilibrate it. b. After incubation, add 2 µL of loading dye to each reaction. c. Carefully load the samples into the wells of the pre-running gel. d. Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

-

Detection and Analysis: a. After electrophoresis, carefully transfer the gel onto filter paper, cover with plastic wrap, and dry it on a gel dryer. b. Expose the dried gel to a phosphor screen (for ³²P) or scan it on a fluorescence imager. c. Analyze the resulting image. A "shift" from the fast-migrating free probe band to a slower-migrating band indicates the formation of a protein-RNA complex. d. Quantify the intensity of the free and bound RNA bands in each lane. Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm (e.g., Hill equation) to determine the equilibrium dissociation constant (Kd).[28]

References

- 1. Intrinsically disordered RGG/RG domains mediate degenerate specificity in RNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. The RNA-binding domain of hnRNP U extends beyond the RGG/RG motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RGG/RG Motif Regions in RNA Binding and Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intrinsically disordered RGG/RG domains mediate degenerate specificity in RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Primary structure and binding activity of the hnRNP U protein: binding RNA through RGG box - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. The RGG motif proteins: Interactions, functions, and regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. G-quartet-dependent recognition between the FMRP RGG box and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RGG motif proteins: Modulators of mRNA functional states - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Arginines of the RGG box regulate FMRP association with polyribosomes and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-function studies of FMRP RGG peptide recognition of an RNA duplex-quadruplex junction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. biorxiv.org [biorxiv.org]

- 28. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of Arg-Gly Dipeptide for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the Arginyl-Glycine (Arg-Gly) dipeptide, a fundamental building block in various research and drug development applications. The document outlines detailed methodologies for both solid-phase and solution-phase synthesis, including protecting group strategies, coupling reactions, and purification techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

The this compound dipeptide is a simple yet significant peptide moiety. It is a component of the larger Arginyl-Glycyl-Aspartic acid (RGD) sequence, which is a crucial recognition site for integrins, a family of cell surface receptors involved in cell adhesion and signaling.[1][2] The synthesis of this compound is a foundational process in peptide chemistry, often used to develop and optimize synthetic methodologies. This guide will delve into the practical aspects of its synthesis, providing researchers with the necessary information to produce this dipeptide with high purity for their studies.

Chemical Synthesis Strategies

The synthesis of a dipeptide like this compound requires a controlled and stepwise approach to form the amide bond between the carboxyl group of arginine and the amino group of glycine (B1666218). To prevent unwanted side reactions, such as self-polymerization, protecting groups are employed to temporarily block reactive functional groups.[3] The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Protecting Groups

The choice of protecting groups is critical for a successful peptide synthesis. An orthogonal protection strategy is often employed, where different protecting groups can be removed under distinct chemical conditions without affecting others.

Table 1: Common Protecting Groups for Arginine and Glycine

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Arginine | α-amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF |

| α-amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | |

| Guanidino (side chain) | Tosyl | Tos | Strong acid (e.g., HF) | |

| Guanidino (side chain) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) | |

| Glycine | α-amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |

| α-amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | |

| Carboxyl | Methyl or Ethyl ester | -OMe, -OEt | Base-mediated hydrolysis (e.g., NaOH) | |

| Carboxyl | Benzyl (B1604629) ester | -OBzl | Catalytic hydrogenation (H₂/Pd) |

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the N-protected amino acid, facilitating the formation of the peptide bond.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Name |

| Carbodiimides | DCC, EDC | N,N'-Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Phosphonium Salts | PyBOP, PyAOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| Uronium Salts | HBTU, HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is a widely used method where the peptide is assembled on a solid resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing. The following is a representative protocol using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Gly-Wang resin). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

Coupling of Arginine:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated arginine solution to the deprotected glycine resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added arginine. Wash the resin as before.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the dipeptide from the resin and removes the Pbf protecting group from the arginine side chain.

-

-

Isolation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Solution-Phase Synthesis of this compound

Solution-phase synthesis involves carrying out all reactions in a suitable solvent. Purification at each step is typically required, often by crystallization or chromatography. The following is a representative protocol using Boc and benzyl ester protection.

Workflow for Solution-Phase Synthesis of this compound

Caption: Workflow for the solution-phase synthesis of this compound dipeptide.

Detailed Protocol:

-

Protection of Amino Acids: Start with commercially available Boc-Arg(Tos)-OH and prepare Glycine benzyl ester (H-Gly-OBzl) from glycine.

-

Coupling Reaction:

-

Dissolve Boc-Arg(Tos)-OH (1 equivalent) and H-Gly-OBzl (1 equivalent) in a suitable solvent like DMF or DCM.

-

Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) and cool the mixture to 0°C.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir the reaction at 0°C for 2 hours, then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

-

Purify the resulting protected dipeptide, Boc-Arg(Tos)-Gly-OBzl, by column chromatography.

-

-

Deprotection:

-

Boc Removal: Treat the protected dipeptide with a solution of TFA in DCM (e.g., 50%) to remove the Boc group.

-

Final Deprotection: Remove the Tosyl and Benzyl ester protecting groups simultaneously by catalytic hydrogenation (H₂ over Pd/C) or by using a strong acid like HF.

-

-

Final Purification: Purify the final this compound dipeptide by recrystallization or RP-HPLC.

Characterization and Data

The synthesized this compound dipeptide should be characterized to confirm its identity and purity.

Table 3: Physicochemical and Characterization Data for this compound

| Property | Value | Method/Reference |

| Molecular Formula | C₈H₁₇N₅O₃ | - |

| Molecular Weight | 231.25 g/mol | Mass Spectrometry |

| Appearance | White solid | Visual Inspection |

| Purity (typical) | >95% | RP-HPLC |

| ¹H NMR (D₂O, representative shifts) | ||

| Arginine α-CH | ~3.8 ppm | ¹H NMR Spectroscopy[5] |

| Arginine β,γ-CH₂ | ~1.6-1.9 ppm | ¹H NMR Spectroscopy[5] |

| Arginine δ-CH₂ | ~3.2 ppm | ¹H NMR Spectroscopy[5] |

| Glycine α-CH₂ | ~3.9 ppm | ¹H NMR Spectroscopy[5] |

| Mass Spectrometry | ||

| [M+H]⁺ | 232.14 | ESI-MS |

Note: NMR chemical shifts are approximate and can vary based on pH and solvent.

Table 4: Typical Yields for this compound Synthesis

| Synthesis Method | Step | Typical Yield |

| Solid-Phase (SPPS) | Overall Crude Yield | 70-90% |

| Yield after Purification | 40-60% | |

| Solution-Phase | Coupling Step | 80-95% |

| Overall Yield | 30-50% |

Biological Context and Signaling

While the this compound dipeptide itself is not known to have a specific signaling role, it is a critical component of the RGD tripeptide sequence (this compound-Asp). The RGD motif is the primary recognition site for many integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction between RGD and integrins triggers downstream signaling pathways that regulate cell survival, proliferation, differentiation, and migration.

RGD-Integrin Signaling Pathway

Caption: Simplified RGD-Integrin signaling pathway.

Conclusion

The synthesis of the this compound dipeptide is a well-established process that can be achieved through either solid-phase or solution-phase methodologies. The choice of strategy depends on the desired scale, available equipment, and the specific requirements of the research application. Careful selection of protecting groups and coupling reagents is paramount to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this compound for their scientific endeavors.

References

The Arg-Gly-Asp Motif: A Technical Guide to a Pivotal Bioactive Peptide Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) sequence is a tripeptide motif that serves as the principal recognition site for a large family of cell surface receptors known as integrins.[1][2] While the Arg-Gly dipeptide forms the core backbone, its profound biological activity is realized as part of this tripeptide sequence. Integrins, which are heterodimeric transmembrane receptors, mediate crucial cell-extracellular matrix (ECM) and cell-cell interactions.[1][3] The RGD motif is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, allowing it to regulate a vast array of cellular processes such as adhesion, migration, proliferation, differentiation, and survival.[2][3]

The discovery of the RGD sequence as the minimal integrin recognition motif has catalyzed extensive research, leading to the development of synthetic RGD-containing peptides and peptidomimetics.[4][5] These agents are not only invaluable tools for dissecting the mechanisms of cell adhesion but also hold significant therapeutic potential for diseases characterized by aberrant cell adhesion and signaling, such as cancer, thrombosis, and fibrosis.[1][3] This guide provides an in-depth technical overview of the this compound-containing RGD motif, its mechanism of action, quantitative binding data, and the experimental protocols used for its investigation.

Mechanism of Action: Integrin Binding and Signal Transduction

The bioactivity of the this compound-Asp motif is initiated by its binding to the extracellular domain of integrin receptors.[6] At least eight of the 24 known integrin subtypes recognize the RGD sequence, including αvβ3, αvβ5, and α5β1, which are often overexpressed in pathological conditions like tumor angiogenesis.[3][7]

The binding event triggers a conformational change in the integrin, leading to receptor clustering and the recruitment of a complex network of signaling and adaptor proteins to the cytoplasmic tail. This assembly, known as a focal adhesion, initiates a cascade of intracellular signaling events.

A primary and critical event in this cascade is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[8][9] This phosphorylation creates a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The subsequent formation of the FAK-Src complex leads to the full activation of both kinases.[8] This dual kinase complex then phosphorylates a host of downstream targets, including paxillin (B1203293) and p130Cas, culminating in the reorganization of the actin cytoskeleton, which is essential for cell migration, spreading, and invasion.[3][8]

Signaling Pathway Diagram

The following diagram illustrates the core signaling cascade initiated by RGD-integrin engagement.

Quantitative Data: Peptide Binding Affinities

The binding affinity of RGD peptides to integrins is a critical determinant of their biological efficacy. This affinity is commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity. The conformation of the peptide significantly impacts affinity; cyclic RGD peptides, due to their conformational rigidity, often exhibit much higher affinity and selectivity than their linear counterparts.[10]

Table 1: IC50 Values for RGD Peptides against Various Integrins

| Peptide Sequence/Name | Integrin Subtype | IC50 (nM) | Comments | Reference(s) |

| Linear Peptides | ||||

| GRGDS | αIIbβ3 | 1700 | Linear pentapeptide, low affinity. | [5] |

| RGD | αvβ3 | 89 | Minimal linear tripeptide. | |

| RGD | α5β1 | 335 | ||

| RGD | αvβ5 | 440 | ||

| FAKLFRGD | HUVEC Proliferation | 200 (ng/mL) | Combined peptide sequence. | [11] |

| RGDFAKLF | HUVEC Proliferation | 136.7 (ng/mL) | Combined peptide sequence. | [11] |

| Cyclic Peptides | ||||

| Cilengitide (c[RGDfV]) | αvβ3 | Low nM range | Clinically evaluated cyclic peptide. | [10] |

| c(RGDfK) | αvβ3 | 38.5 | Common cyclic RGD peptide. | [2] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30 - 42 | High-affinity bicyclic peptide. | [1] |

| CT3RGDcT3NWaCT3 | αvβ5 | 650 | Bicyclic peptide. | [1] |

| CT3RGDcT3AWGCT3 | α5β1 | 90 - 173 | High-affinity bicyclic peptide. | [1] |

| c[RGD-SAA] | αvβ3 | 1490 | Contains sugar amino acid. | [12] |

| c[RGD-SAA] | αIIbβ3 | 384 | Contains sugar amino acid. | [12] |

| Compound 2-c | αvβ3 | 910 | Macrocyclic peptide with high selectivity. | [13] |

| Compound 2-c | αvβ5 | 12300 | Macrocyclic peptide with high selectivity. | [13] |

Table 2: Dissociation Constants (Kd) for RGD Peptides

| Peptide Sequence/Name | Integrin Subtype | Kd (nM) | Method | Reference(s) |

| RAFT-RGD (tetrameric cRGD) | αvβ3 | 3.87 | FCS | [14] |

| Monomeric cRGD | αvβ3 | 41.70 | FCS | [14] |

| Cy5-labeled CT3HPQcT3RGDcT3 | αvβ3 | 0.4 | SPFS | [7] |

| Cy5-labeled knottin-RGD | αvβ3 | 0.6 | SPFS | [7] |

Note: IC50 and Kd values can vary significantly based on the specific assay conditions, cell types, and methodologies used.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Linear RGD Peptide

This protocol describes the manual synthesis of a linear RGD peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.[4][15]

Materials:

-

Wang resin (or other suitable solid support)

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Methodology:

-

Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from a pre-loaded Fmoc-Asp(OtBu)-Wang resin by treating with 20% piperidine/DMF for 20 minutes. Wash thoroughly with DMF.

-

If starting with bare resin: Activate Fmoc-Asp(OtBu)-OH (3 eq) with HATU (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes. Add the activated mixture to the resin and shake for 2-4 hours. Wash with DMF.

-

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine/DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Second Amino Acid (Glycine) Coupling:

-

Activate Fmoc-Gly-OH (3 eq) with HATU (3 eq) and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Third Amino Acid (Arginine) Coupling:

-

Repeat the Fmoc deprotection step (Step 3).

-

Activate Fmoc-Arg(Pbf)-OH (3 eq) with HATU (3 eq) and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Wash the resin with DMF, then Dichloromethane (DCM), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (OtBu, Pbf).

-

Filter to separate the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity by mass spectrometry.

-

Workflow Diagram for Solid-Phase Peptide Synthesis

Solid-Phase Integrin Binding Assay (Competitive ELISA Format)

This assay measures the ability of a test peptide to competitively inhibit the binding of a known ligand to a purified, immobilized integrin receptor.[5][10][16]

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor (e.g., αvβ3)

-

Extracellular matrix protein (e.g., Vitronectin or Fibronectin)

-

Test RGD peptides (at various concentrations)

-

Biotinylated RGD peptide (or other known biotinylated ligand)

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

-

Wash buffer (e.g., TBST - Tris-buffered saline with 0.05% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase conjugate)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin) or directly with the purified integrin (e.g., 1 µg/mL) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Competitive Binding:

-

Wash the plate.

-

Prepare serial dilutions of the unlabeled test RGD peptide.

-

Add the test peptide dilutions to the wells.

-

Immediately add a constant, pre-determined concentration of the biotinylated RGD peptide to all wells.

-

Incubate for 1-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the wells thoroughly to remove unbound peptides.

-

Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour.

-

Wash the wells again. Add TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).

-

-

Data Analysis:

-

Stop the reaction by adding the stop solution (color will change to yellow).

-

Measure the absorbance at 450 nm using a plate reader.

-

The absorbance signal is inversely proportional to the binding affinity of the test peptide.

-

Plot the absorbance against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

-

Cell Adhesion Assay

This assay quantifies the ability of an RGD peptide to inhibit cell attachment to a surface coated with an ECM protein.[17][18]

Materials:

-

Tissue culture-treated 96-well plate

-

ECM protein (e.g., Fibronectin)

-

Integrin-expressing cells (e.g., HeLa cells, HUVECs)

-

Test RGD peptides

-

Serum-free cell culture medium containing 0.1% BSA

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash wells with PBS and block with 1% heat-denatured BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture cells to sub-confluency. Detach cells using a non-enzymatic method (e.g., EDTA) to preserve integrin integrity. Wash and resuspend cells in serum-free medium with 0.1% BSA.

-

Inhibition Assay:

-

Pre-incubate the cell suspension with various concentrations of the test RGD peptide for 15-30 minutes at 37°C.

-

Seed the cell-peptide mixture onto the fibronectin-coated wells (e.g., 2 x 10⁴ cells/well).

-

Incubate for 1 hour at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with methanol (B129727) for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain by adding solubilization buffer to each well.

-

Measure the absorbance at 570-590 nm. The absorbance is proportional to the number of attached cells.

-

-

Data Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration relative to a no-peptide control. Determine the IC50 value from the dose-response curve.[5]

Conclusion and Future Directions

The this compound dipeptide, as the central component of the RGD tripeptide motif, is fundamental to cell biology. Its ability to mediate integrin binding has made it a cornerstone of research into cell adhesion and a prime target for therapeutic development. The quantitative data and detailed protocols provided in this guide offer a robust framework for professionals engaged in this field. Future research continues to focus on developing RGD mimetics with enhanced selectivity for specific integrin subtypes to improve therapeutic efficacy and reduce off-target effects.[3] The use of multimeric RGD constructs and their conjugation to nanoparticles or cytotoxic drugs represents a promising frontier for targeted drug delivery in oncology and beyond.[19] A thorough understanding of the structure-activity relationships and the downstream signaling pathways of the RGD motif will remain critical for translating its potential into clinical success.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of integrin function by a cyclic RGD-containing peptide prevents neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Arginyl-Glycine: A Technical Examination of Its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Glycine (Arg-Gly) occupies a curious niche in biological sciences. While the this compound sequence is a critical component of larger, well-characterized bioactive peptides, evidence for the natural occurrence and specific physiological role of the free this compound dipeptide is sparse. This technical guide synthesizes the current understanding of this compound, focusing on its known contexts of appearance, its synthesis for research applications, and the emerging biological activities of its isomeric form, Glycyl-Arginine (Gly-Arg). We provide a comprehensive overview of the methodologies used to study such dipeptides and present the available data in a structured format to aid researchers and drug development professionals in this area.

Introduction: The this compound Dipeptide in Biological Contexts

Dipeptides, the simplest constituents of the peptide family, are increasingly recognized for their diverse physiological functions beyond their basic nutritional value as products of protein digestion.[1] They can act as signaling molecules, enzyme modulators, and neurotransmitters.[2][3] The dipeptide Arginyl-Glycine (H-Arg-Gly-OH) is a molecule of interest due to the fundamental roles of its constituent amino acids. Arginine is a precursor for nitric oxide, a key signaling molecule, and is involved in cell division, immune function, and hormone release.[4] Glycine (B1666218) is a major inhibitory neurotransmitter in the central nervous system and a crucial component of collagen.[5]

Despite the biological importance of its components, the natural occurrence of the free this compound dipeptide in significant, physiologically active concentrations remains largely unproven. Its primary and most studied appearance is as a structural motif within larger peptides, most notably the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a canonical integrin-binding motif.[6]

This guide will delve into the knowns and unknowns surrounding the this compound dipeptide, providing a resource for researchers investigating its potential, either as an endogenous molecule or as a synthetic agent.

Natural Occurrence and Biosynthesis: An Unresolved Question

The presence of a significant endogenous pool of free Arginyl-Glycine in mammalian tissues has not been definitively established. While peptidome analyses have identified numerous endogenous peptides in various tissues, including the pancreas and brain, specific identification of this compound as a free dipeptide is not widely reported.[7] A recent study quantifying 36 dipeptides in various mouse organs did not include this compound in its panel, though it did detect other glycine-containing dipeptides like Gly-Asp in the spleen and thymus.[8]

2.1. Biosynthesis Pathways

The primary route for the formation of dipeptides in vertebrates is through the enzymatic breakdown of larger polypeptides by proteases and peptidases.[9] It is plausible that this compound could be generated as a transient intermediate during protein turnover.

A theoretical pathway for the biosynthesis of Arginyl-Glycine from its constituent amino acids would involve a specific ligase. However, no such enzyme has been identified to date. The well-characterized creatine (B1669601) biosynthesis pathway involves the reaction of arginine and glycine to form guanidinoacetate, a reaction catalyzed by Arginine:Glycine Amidinotransferase (AGAT), but this does not form a peptide bond between the two amino acids.[10][11]

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that can synthesize peptides, including dipeptides, without an mRNA template.[12] While prevalent in bacteria and fungi, NRPSs are considered rare in animals, making this an unlikely major pathway for endogenous this compound synthesis in vertebrates.[13][14]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing experimental protocols for its detection, quantification, and potential therapeutic application.

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₇N₅O₃ | [15] |

| Molecular Weight | 231.25 g/mol | [15] |

| IUPAC Name | 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | [15] |

| Synonyms | This compound, L-Arginyl-glycine, RG dipeptide | [15] |

| CAS Number | 2418-67-9 | [15] |

| Computed LogP | -4.9 | [15] |

Biological Activities and Potential Roles

While direct evidence for the physiological role of endogenous free this compound is lacking, studies on its isomeric form, Glycyl-Arginine (Gly-Arg), and related peptides provide intriguing clues.

4.1. Neurotrophic Factor Expression

A significant finding is the effect of exogenously administered Glycyl-Arginine on the expression of Brain-Derived Neurotrophic Factor (BDNF). A study demonstrated that the administration of a soybean protein hydrolysate containing the Gly-Arg dipeptide to mice led to an increase in BDNF expression in the cerebral cortex and an increase in the number of neurons in the hippocampus and cerebral cortex.[16] This suggests a potential role for this dipeptide in promoting neurogenesis.[16]

4.2. Role as a Structural Motif in Larger Peptides

The this compound sequence is a fundamental component of many bioactive peptides. The most prominent example is the RGD (Arginine-Glycine-Aspartic acid) motif, which is a primary recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[6] Synthetic peptides containing the RGD sequence are widely used in research and drug development to modulate cell adhesion, migration, and signaling.[17]

Experimental Protocols

5.1. Synthesis of Arginyl-Glycine

For research purposes, this compound is typically synthesized using solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound:

-

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of glycine is removed using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH (with a side-chain protecting group), is activated and coupled to the deprotected N-terminus of the resin-bound glycine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal arginine.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group (Pbf) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

5.2. Detection and Quantification of this compound in Biological Samples

The detection and quantification of small, polar dipeptides like this compound in complex biological matrices such as plasma or tissue homogenates present analytical challenges. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Untargeted Dipeptide Analysis Protocol using LC-MS/MS:

-

Sample Preparation:

-

Homogenization: Tissues are homogenized in an appropriate buffer on ice.

-

Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

-

Lipid Removal: For lipid-rich samples, a phospholipid removal step may be necessary.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich for peptides.

-

-

Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, dipeptides can be derivatized. A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[10]

-

LC Separation: The extracted and derivatized peptides are separated on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid).

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for this compound are monitored. A stable isotope-labeled internal standard is required for accurate quantification.

-

Conclusion and Future Directions

The dipeptide Arginyl-Glycine remains a molecule of considerable interest, primarily due to the biological significance of its constituent amino acids and its presence in key motifs of larger proteins. However, the scientific community currently lacks definitive evidence for a significant, stable pool of free this compound in mammalian systems that performs a specific signaling role.

Future research should focus on:

-

Untargeted Peptidomics: Comprehensive, untargeted peptidome studies of various tissues and biofluids are needed to definitively determine the presence and physiological concentrations of free this compound.

-

Functional Studies: Further investigation into the biological effects of exogenously applied this compound and its isomer, Gly-Arg, particularly in the context of the central nervous system, is warranted.

-

Biosynthetic Pathway Elucidation: If a stable pool of this compound is discovered, research into its biosynthetic and metabolic pathways will be crucial.

For drug development professionals, while this compound itself may not currently be a direct target, understanding the biology of dipeptides and the powerful effects of motifs like RGD remains of high importance for the design of novel therapeutics. The potential neurotrophic effects of the related Gly-Arg dipeptide also open new avenues for investigation in the context of neurodegenerative diseases.

References

- 1. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Micro-scale analysis of aminoglycoside antibiotics in human plasma by capillary liquid chromatography and nanospray tandem mass spectrometry with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidome analysis reveals the involvement of endogenous peptides in mouse pancreatic dysfunction with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dipeptide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Nonribosomal Peptide Synthetases in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Soybean-Derived Glycine-Arginine Dipeptide Administration Promotes Neurotrophic Factor Expression in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of an arginine-glycine-aspartic acid peptide-containing artificial matrix on epithelial migration in vitro and experimental second-degree burn wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Arg-Gly-Asp Motif: A Technical Guide to its Central Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

The Arginine-Glycine-Aspartic acid (RGD) tripeptide motif is a cornerstone of cell-extracellular matrix (ECM) communication, playing a pivotal role in a vast array of cellular processes.[1][2] Initially identified as the minimal sequence within fibronectin required for cell attachment, the RGD motif is now recognized as a key ligand for a significant subset of the integrin family of transmembrane receptors.[2] The interaction between the RGD motif and integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, survival, and differentiation.[3][4] Dysregulation of RGD-mediated signaling is implicated in numerous pathological conditions, including cancer progression, thrombosis, and fibrosis, making it a prime target for therapeutic intervention.[3][5] This in-depth technical guide provides a comprehensive overview of the core signaling pathways governed by the Arg-Gly-Asp motif, presents quantitative data on RGD-integrin interactions, details key experimental protocols for their study, and visualizes these complex networks.

Core Signaling Pathways Initiated by RGD-Integrin Binding

Upon binding of RGD-containing ligands to the extracellular domain of integrin heterodimers, a conformational change is induced, leading to integrin clustering and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tail of the integrin β-subunit.[1][2] This assembly of proteins at focal adhesions initiates a complex and interconnected network of signaling cascades.

Focal Adhesion Kinase (FAK) and Src Family Kinase (Src) Axis

The activation of the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Src Family Kinase (Src), is a primary and critical event downstream of RGD-integrin engagement.[6][7]

-

FAK Autophosphorylation: Integrin clustering recruits FAK to focal adhesions, leading to its autophosphorylation at Tyrosine 397 (Y397).[8]

-

Src Recruitment and Activation: The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src.[8] This interaction brings Src into close proximity with FAK, leading to the full activation of FAK through phosphorylation of other tyrosine residues by Src.[9]

-

FAK-Src Complex Formation: The activated FAK and Src form a dual-kinase complex that phosphorylates a host of downstream substrates, including paxillin (B1203293) and p130Cas, thereby propagating the signal.[10][11]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial downstream effector of RGD-integrin signaling, primarily involved in promoting cell survival and proliferation.

-

PI3K Activation: Activated FAK can directly bind to the p85 subunit of PI3K, leading to its activation.[12]

-

PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2.

-

Cell Survival and Proliferation: Activated Akt phosphorylates a wide range of substrates that inhibit apoptosis (e.g., Bad, Caspase-9) and promote cell cycle progression (e.g., by inhibiting GSK3β and FoxO transcription factors).

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is another major signaling cascade activated by RGD-integrin engagement, primarily regulating gene expression, cell differentiation, and mitosis.[13][14]

-

Ras Activation: The FAK-Src complex can lead to the activation of the small GTPase Ras through the recruitment of the Grb2-SOS complex.[10] Phosphorylated FAK at Tyr925 creates a binding site for the Grb2 adaptor protein, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS to the membrane, facilitating the exchange of GDP for GTP on Ras.[10]

-

Kinase Cascade: Activated Ras initiates a three-tiered kinase cascade, sequentially activating Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[15][16]

-

Gene Transcription: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Myc and Elk-1, leading to the expression of genes involved in cell proliferation and differentiation.[14]

Rho Family GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are crucial for cell migration and morphology.[17][18] Their activity is tightly controlled by RGD-integrin signaling.

-

GEF and GAP Regulation: Integrin-mediated signaling influences the activity of Guanine Nucleotide Exchange Factors (GEFs), which activate Rho GTPases by promoting GDP-GTP exchange, and GTPase Activating Proteins (GAPs), which inactivate them by stimulating GTP hydrolysis.[19][20]

-

Cytoskeletal Reorganization:

-

RhoA activation typically promotes the formation of stress fibers and focal adhesions.

-

Rac1 activation leads to the formation of lamellipodia and membrane ruffles.

-

Cdc42 activation is associated with the formation of filopodia and the establishment of cell polarity.

-

-

GDI-mediated Regulation: Rho GDP-Dissociation Inhibitors (RhoGDIs) sequester inactive Rho GTPases in the cytoplasm.[21] Signaling events can trigger the release of Rho GTPases from GDIs, allowing their translocation to the membrane and subsequent activation.[18]

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity of RGD-containing peptides to different integrin subtypes is a critical parameter in understanding their biological function and in the design of targeted therapeutics. These affinities are typically quantified by the inhibitory concentration 50 (IC50) and the equilibrium dissociation constant (Kd).

| Peptide/Compound | Integrin Subtype | Cell Line/System | IC50 (nM) | Kd (µM) | Reference |

| RGD peptide | αvβ3 | --- | 89 | --- | [22] |

| RGD peptide | α5β1 | --- | 335 | --- | [22] |

| RGD peptide | αvβ5 | --- | 440 | --- | [22] |

| c(RGDfV) | αvβ3 | Isolated Receptor | 44 | --- | [22] |

| c(RGDfV) | α5β1 | Isolated Receptor | >1000 | --- | [22] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | Isolated Receptor | 1.5 - 6 | --- | [22] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | Isolated Receptor | 250 - 503 | --- | [22] |

| Bicyclic RGD | αvβ3 | Isolated Receptor | 0.4 - 0.6 | --- | [23] |

| RGD-Integrin Binding | Various | HeLa Cells | --- | 74 ± 28 | [24] |

| c[RGDf(N-Me)V] | αVβ6 | Isolated Receptor | 77-345 | --- | [25] |

| c[RGDfV] | αVβ6 | Isolated Receptor | 77-345 | --- | [25] |

| c[RGDfK] | αVβ6 | Isolated Receptor | 77-345 | --- | [25] |

Experimental Protocols

A variety of experimental techniques are employed to investigate RGD-mediated cellular signaling. Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

This protocol is used to determine if two proteins, such as an integrin and a downstream signaling molecule, physically interact within a cell.[26][27]

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-